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Compound of Interest

Compound Name: Chloroacetamido-peg4-nhs ester

Cat. No.: B606651

For Researchers, Scientists, and Drug Development Professionals

Chloroacetamido-PEG4-NHS ester is a heterobifunctional crosslinking reagent integral to
modern bioconjugation, drug delivery, and proteomics research. Its unique architecture,
featuring two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG)
spacer, allows for the covalent and specific linkage of biomolecules. This guide provides an in-
depth examination of its properties, primary applications, and detailed protocols for its use in a
research setting.

Core Concepts and Chemical Properties

At its core, Chloroacetamido-PEG4-NHS ester is an advanced chemical tool designed for
covalently linking two different molecules. Its structure can be deconstructed into three key
components:

o N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary
amines (-NHz), such as those found on the side chain of lysine residues or the N-terminus of
proteins. The reaction forms a stable and irreversible amide bond.[1]

e Chloroacetamido Group: This group serves as a selective alkylating agent for sulfhydryl
(thiol, -SH) groups, which are present in the amino acid cysteine. The reaction proceeds via
a nucleophilic substitution, resulting in a stable thioether bond.[2]
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o PEG4 Spacer: The tetra-polyethylene glycol linker is a flexible, hydrophilic chain that
separates the two reactive ends. The PEG spacer enhances the water solubility of the entire
conjugate, reduces the potential for aggregation, and can minimize steric hindrance between
the conjugated molecules.[1][3][4]

This dual reactivity allows for controlled, sequential conjugation. For instance, a protein can be
reacted first via its abundant lysine residues, and the resulting complex can then be conjugated
to a second, thiol-containing molecule.

Physicochemical and Reactivity Data

The following table summarizes the key properties of Chloroacetamido-PEG4-NHS ester.

Property Value Citation(s)
CAS Number 1353011-96-6 [2][5][6]
Molecular Formula C17H27CIN209 [2][5]I6]
Molecular Weight ~438.9 g/mol [51[6]
Spacer Arm Length ~24.4 A (Estimated)
Reactive Group 1 N-Hydroxysuccinimide (NHS) e
Ester
Target 1 Primary Amines (-NHz) [1112]
Reactive Group 2 Chloroacetamido [2]
Target 2 Sulfhydryls (-SH) [2]
Linkage Type Non-cleavable

Estimation of Spacer Arm Length: Based on the extended lengths of the constituent atoms
(PEG unit = 3.5 A, Chloroacetamido group = 4.9 A, NHS ester linkage = 5.0 A).

Primary Research Applications

The principal use of Chloroacetamido-PEG4-NHS ester is in the precise construction of
complex biomolecular conjugates.
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Antibody-Drug Conjugates (ADCs)

A major application is in the development of ADCs for targeted cancer therapy.[1] In a common
strategy, the NHS ester end of the linker reacts with lysine residues on a monoclonal antibody
(mAb). The chloroacetamido group is then available to react with a thiol-containing cytotoxic
drug, tethering the potent payload to the tumor-targeting antibody. The hydrophilic PEG linker
can improve the ADC's pharmacokinetic properties and prevent aggregation caused by
hydrophobic drugs.[3][4]

PROTAC Development

This linker is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACS).[5]
PROTACSs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase,
leading to the target's degradation. Chloroacetamido-PEG4-NHS ester can serve as the
flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Protein-Peptide and Protein-Labeling Studies

Researchers utilize this crosslinker to study protein-protein interactions, immobilize proteins on
surfaces, or attach specific probes (like fluorescent dyes or biotin) to proteins. For example, a
protein of interest can be modified with the linker via its amines, followed by the attachment of
a cysteine-containing peptide or a thiol-modified label.

Experimental Protocols and Methodologies

Successful conjugation requires careful control of reaction conditions, particularly pH, to ensure
specificity and efficiency.

Reaction Condition Optimization

The two reactive ends of the linker have different optimal pH ranges for their reactions. This
difference can be exploited for sequential conjugations.
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NHS Ester Reaction

Chloroacetamido Reaction

Parameter . .
(Amine Target) (Thiol Target)
Optimal pH 7.2-85 8.0-9.0
Balances amine deprotonation  Ensures the sulfhydryl group is
) (for nucleophilicity) against sufficiently deprotonated to the
Rationale

NHS ester hydrolysis, which is
rapid at pH > 8.5.

more nucleophilic thiolate
anion (RS™).

Common Buffers

Phosphate-buffered saline
(PBS), Bicarbonate buffer.
Avoid amine-containing buffers

like Tris or glycine.

Borate buffer, Bicarbonate
buffer, HEPES.

Temperature

Room Temperature (20-25°C)
or 4°C.

Room Temperature (20-25°C).

Reaction Time

30 minutes to 2 hours.

1 to 4 hours.

General Protocol for Two-Step ADC Conjugation

This protocol outlines a representative procedure for conjugating a thiol-containing drug to an

antibody.

Step 1: Antibody Modification with the Linker (Targeting Amines)

e Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) ata

concentration of 1-10 mg/mL.

» Reagent Preparation: Immediately before use, dissolve Chloroacetamido-PEG4-NHS ester

in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.

o Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody

solution. The final concentration of the organic solvent should not exceed 10% (v/v) to

maintain antibody stability.

 Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
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 Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-
25) or dialysis, exchanging the buffer to one suitable for the next step (e.g., PBS, pH 8.0,
with 1 mM DTPA to prevent disulfide bond formation).

Step 2: Conjugation of Thiol-Containing Drug (Targeting Sulfhydryls)
e Drug Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable solvent.

o Conjugation: Add the drug to the purified, linker-modified antibody at a molar excess of
approximately 2-5 fold over the antibody.

¢ Incubation: Incubate the mixture for 1-2 hours at room temperature.

e Quenching: Stop the reaction by adding a thiol-containing quenching agent, such as N-
acetylcysteine or cysteine, to a final concentration of ~10 mM to react with any remaining
chloroacetamido groups.

o Final Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC)
or tangential flow filtration (TFF) to remove unconjugated drug and quenching agent.

o Characterization: Characterize the final product to determine the drug-to-antibody ratio
(DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass
spectrometry.

Visualizing Workflows and Mechanisms

Diagrams can clarify the complex relationships in bioconjugation chemistry.

Chemical Reaction Pathway

The diagram below illustrates the two-step reaction mechanism of the linker.
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Sequential reaction mechanism of the crosslinker.

Experimental Workflow for ADC Synthesis

This workflow diagram outlines the key stages from initial reagents to the final, characterized
product.
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Workflow for synthesizing an Antibody-Drug Conjugate.
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Logical Relationship: pH and NHS Ester Reactivity

This diagram illustrates the critical balance governed by pH during the NHS ester reaction.

Reaction pH

Optimal pH (7.2 - 8.5) High pH (> 8.5)
eads to avors eads to
Amine is Protonated (-NHs™") Successful Conjugation NHS Ester Hydrolyzes Rapidly
(Non-Nucleophilic) (Stable Amide Bond) (Becomes Non-Reactive)
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The influence of pH on NHS ester reaction outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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